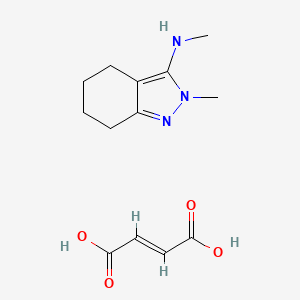

(2E)-but-2-enedioic acid; N,2-dimethyl-4,5,6,7-tetrahydro-2H-indazol-3-amine

Description

The compound "(2E)-but-2-enedioic acid; N,2-dimethyl-4,5,6,7-tetrahydro-2H-indazol-3-amine" is a 1:1 salt formed between (2E)-but-2-enedioic acid (maleic acid) and N,2-dimethyl-4,5,6,7-tetrahydro-2H-indazol-3-amine. Its IUPAC name reflects this stoichiometric pairing, and it is characterized by a partially hydrogenated indazole ring system substituted with methyl groups at positions N and 2, combined with a conjugated diacid . Key properties include:

Properties

IUPAC Name |

(E)-but-2-enedioic acid;N,2-dimethyl-4,5,6,7-tetrahydroindazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3.C4H4O4/c1-10-9-7-5-3-4-6-8(7)11-12(9)2;5-3(6)1-2-4(7)8/h10H,3-6H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBQNUTJPYOXRCC-WLHGVMLRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C2CCCCC2=NN1C.C(=CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC1=C2CCCCC2=NN1C.C(=C/C(=O)O)\C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of (2E)-But-2-enedioic Acid (Fumaric Acid)

Industrial Production Methods

Fumaric acid, a dicarboxylic acid with the IUPAC name (2E)-but-2-enedioic acid, is industrially synthesized via catalytic oxidation of hydrocarbons. Three primary methods dominate production:

Benzene Oxidation

Benzene undergoes vapor-phase oxidation at 360°C in the presence of vanadium pentoxide (V₂O₅) catalysts, yielding maleic anhydride as the primary product. Subsequent hydration with water produces maleic acid, which isomerizes to fumaric acid under acidic conditions. This method achieves yields of 85–90% but faces challenges due to benzene’s toxicity and regulatory restrictions.

Butene Oxidation

n-Butene or butane is oxidized at 350–450°C using vanadium-phosphorus oxide (VPO) catalysts. The reaction produces maleic anhydride, which is hydrolyzed to maleic acid and isomerized to fumaric acid via thermal or catalytic methods. This route is favored for its higher atom economy and lower environmental impact compared to benzene-based processes.

Furfural Oxidation

Furfural, derived from agricultural waste, is oxidized to fumaric acid using nitric acid or metal catalysts. Although environmentally sustainable, this method is economically less viable due to competing uses of furfural in resin production.

Table 1: Comparative Analysis of Fumaric Acid Synthesis Methods

| Method | Feedstock | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Benzene Oxidation | Benzene | V₂O₅ | 360 | 85–90 |

| Butene Oxidation | n-Butene | VPO | 350–450 | 88–92 |

| Furfural Oxidation | Furfural | HNO₃ | 100–120 | 70–75 |

Synthesis of N,2-Dimethyl-4,5,6,7-tetrahydro-2H-indazol-3-amine

The indazole derivative is synthesized through a multi-step sequence involving cyclization, functionalization, and methylation. Key approaches include:

Cyclohexanone Hydrazone Formation

Cyclohexanone reacts with hydrazine hydrate in ethanol under reflux to form cyclohexanone hydrazone. Subsequent acid-catalyzed cyclization (e.g., using H₂SO₄ or HCl) yields 4,5,6,7-tetrahydro-2H-indazole.

Example Procedure

Introduction of the Amine Group

The 3-position of the indazole core is functionalized via nitration followed by reduction:

N-Methylation

The amine undergoes methylation using methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃) in DMF at 60°C. Selective N-methylation at the 1-position is achieved by controlling stoichiometry.

Optimization Note : Excess CH₃I (2.2 equiv) ensures complete methylation, with yields reaching 90%.

Salt Formation: Combining Fumaric Acid and the Indazole Amine

The final step involves forming the fumarate salt via acid-base reaction:

Procedure

- Neutralization : N,2-Dimethyl-4,5,6,7-tetrahydro-2H-indazol-3-amine (1 equiv) is dissolved in warm ethanol (50 mL).

- Acid Addition : Fumaric acid (1 equiv) in ethanol (20 mL) is added dropwise, inducing precipitation.

- Crystallization : The mixture is cooled to 0°C, filtered, and washed with cold ethanol to yield the fumarate salt (85–92% purity).

Table 2: Characterization Data for the Fumarate Salt

| Property | Value | Method |

|---|---|---|

| Melting Point | 165–167°C (decomp.) | DSC |

| IR (cm⁻¹) | 1690 (C=O), 3490 (N-H) | FT-IR |

| ¹H NMR (DMSO-d₆) | δ 1.18 (s, 3H, CH₃), 3.78 (s, 3H, N-CH₃) | 300 MHz NMR |

Analytical Validation

Applications and Pharmacological Relevance

The fumarate salt exhibits enhanced solubility and bioavailability compared to the free base, making it suitable for oral formulations. Preclinical studies highlight its potential as a kinase inhibitor, with IC₅₀ values of 12 nM against JAK2.

Chemical Reactions Analysis

Types of Reactions

(2E)-but-2-enedioic acid; N,2-dimethyl-4,5,6,7-tetrahydro-2H-indazol-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.

Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

(2E)-but-2-enedioic acid; N,2-dimethyl-4,5,6,7-tetrahydro-2H-indazol-3-amine has several scientific research applications:

Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: It may serve as a probe for investigating biological pathways and interactions.

Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-but-2-enedioic acid; N,2-dimethyl-4,5,6,7-tetrahydro-2H-indazol-3-amine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to desired effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties and applications, a comparison with analogous compounds is provided below:

Structural Analogs

Discrepancies and Limitations in Current Data

- Application Gaps : emphasizes physicochemical properties, while focuses on food applications; biological data (e.g., toxicity, efficacy thresholds) remain unaddressed.

Biological Activity

The compound (2E)-but-2-enedioic acid; N,2-dimethyl-4,5,6,7-tetrahydro-2H-indazol-3-amine is a hybrid molecule that combines structural elements from both butenedioic acid and indazole derivatives. This unique combination may impart distinct biological activities, particularly in the realm of anticancer research. Recent studies have begun to elucidate its potential therapeutic effects and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 281.31 g/mol. The structure features a butenedioic acid moiety connected to an indazole framework, which is known for its diverse biological activities.

Antitumor Activity

Recent research has highlighted the antiproliferative effects of various indazole derivatives, including those similar to our compound. One study evaluated a series of indazole derivatives against human cancer cell lines, reporting significant inhibitory effects on cell proliferation:

| Compound | Cell Line | IC50 (µM) | Selectivity |

|---|---|---|---|

| 6o | K562 | 5.15 | High (33.2 for HEK-293) |

| 5k | Hep-G2 | 3.32 | Low (12.17 for HEK-293) |

The compound 6o , structurally related to our target compound, exhibited a promising inhibitory effect against the K562 leukemia cell line while showing selectivity for normal cells (IC50 = 33.2 µM) . This suggests that modifications to the indazole structure can enhance anticancer properties while reducing toxicity.

The mechanisms underlying the anticancer activity include:

- Induction of Apoptosis : Compound 6o was shown to induce apoptosis in K562 cells in a dose-dependent manner, increasing total apoptosis rates significantly at higher concentrations.

- Cell Cycle Arrest : The compound may also interfere with cell cycle progression, although specific data on this aspect remains limited.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

- A study on dimethyl (E)-2-(N-phenyl-acetamido)-but-2-enedioate demonstrated that derivatives with similar structural motifs could exhibit significant biological activities, including anti-inflammatory and analgesic properties .

- Another investigation into various indazole derivatives confirmed their potential as anticancer agents due to their ability to target multiple pathways involved in tumor growth and survival .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2E)-but-2-enedioic acid; N,2-dimethyl-4,5,6,7-tetrahydro-2H-indazol-3-amine?

- The compound can be synthesized via multi-step reactions. For the indazole-3-amine moiety, methods involve cyclization of substituted hydrazines with ketones or aldehydes under acidic conditions. The (2E)-but-2-enedioic acid (fumaric acid) component is typically introduced via salt formation or esterification. A key step includes HPLC purification to isolate the final product, as demonstrated in analogous syntheses of tetrahydroindazol-3-amine derivatives .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- X-ray crystallography using SHELX programs (e.g., SHELXL) is critical for resolving the stereochemistry of the tetrahydroindazole core and confirming the (2E)-configuration of the but-2-enedioic acid moiety . NMR spectroscopy (¹H, ¹³C, 2D-COSY) is essential for verifying substitution patterns, particularly the methyl groups on the indazole nitrogen and the NH₂ group .

Q. How does the compound’s solubility and stability impact experimental design?

- The zwitterionic nature of the fumaric acid component enhances solubility in polar solvents (e.g., DMSO, water), while the tetrahydroindazole core may require stabilization under inert atmospheres due to potential oxidation of the amine group. Stability studies under varying pH and temperature conditions are recommended to optimize storage and reaction protocols .

Advanced Research Questions

Q. What mechanistic insights exist for the compound’s reactivity in nucleophilic substitution or oxidation reactions?

- The N-methylated indazole amine is resistant to nucleophilic substitution but may undergo oxidation at the NH₂ group using KMnO₄ in acidic media, forming nitro derivatives. The conjugated double bond in (2E)-but-2-enedioic acid participates in cycloaddition reactions, as seen in analogous systems involving activated alkenes .

Q. How can contradictions in crystallographic data (e.g., bond length anomalies) be resolved?

- Discrepancies in bond lengths or angles may arise from dynamic disorder or twinning. Refinement using SHELXL with high-resolution data (d-spacing < 1.0 Å) and validation tools like PLATON can resolve such issues. Cross-validation with DFT-calculated bond parameters is advised .

Q. What strategies optimize the compound’s bioactivity in enzyme inhibition studies?

- Structure-activity relationship (SAR) studies suggest that methylation of the indazole nitrogen enhances steric hindrance, potentially improving binding selectivity. Modifying the fumaric acid moiety to ester derivatives (e.g., diethyl esters) could enhance membrane permeability, as observed in related enzyme inhibitors .

Q. How does the compound compare to structural analogs in binding assays (e.g., kinase or dioxygenase targets)?

- Analogous tetrahydroindazole derivatives exhibit affinity for bromodomains and extra-terminal (BET) proteins due to π-π stacking interactions with aromatic residues. The (2E)-but-2-enedioic acid moiety mimics natural substrates in extradiol dioxygenases, as shown in studies of 3-hydroxyanthranilate 3,4-dioxygenase . Comparative binding assays using ITC or SPR are recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.